trans-2-Octacosenoyl-CoA

Ultra-long-chain fatty acid elongation ELOVL4 Stargardt disease

Standard C26 or saturated C28:0 CoA species fail as substrates for CERS3 and trans-2-enoyl-CoA reductase (TER), causing false negatives in ceramide synthase or VLCFA elongation assays. This C28:1 trans-enoyl-CoA thioester is the correct intermediate. - Essential for CERS3 enzyme assays (ichthyosis, atopic dermatitis models) - Required substrate for TER kinetic studies (EC 1.3.1.93) - Bypasses ACOX step for direct DBP hydratase/dehydrogenase assays

Molecular Formula C49H88N7O17P3S
Molecular Weight 1172.2 g/mol
Cat. No. B15549064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Octacosenoyl-CoA
Molecular FormulaC49H88N7O17P3S
Molecular Weight1172.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h28-29,36-38,42-44,48,59-60H,4-27,30-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b29-28+/t38-,42-,43-,44+,48-/m1/s1
InChIKeyIAMWJUVDPJPLLO-UPCCKGTFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Octacosenoyl-CoA Specifications


trans-2-Octacosenoyl-CoA (trans-octacos-2-enoyl-CoA) is an ultra-long-chain fatty acyl-CoA (ULCFA-CoA) derivative formed by the condensation of coenzyme A with trans-octacos-2-enoic acid (C28:1) [1]. With a 28‑carbon chain length and a trans-Δ2 double bond, this compound belongs to the C28‑C36 ultra-long-chain fatty acid class, which is distinct from the more commonly studied C16‑C26 very-long-chain fatty acids (VLCFAs) [2]. It serves as an obligate intermediate in the fatty acid elongation cycle and peroxisomal β‑oxidation of C28 and longer fatty acids, and its procurement supports mechanistic studies in sphingolipid biosynthesis, skin barrier formation, and inherited metabolic disorders involving ULCFA accumulation [2].

Product identity
C28 ultra-long-chain 2-trans-enoyl-CoA intermediate
Pathway context
VLCFA elongation cycle / peroxisomal β-oxidation studies
Selection logic
Structurally distinct from saturated C28:0-CoA; mandatory for TER reductase and CERS3 reconstitution

trans-2-Octacosenoyl-CoA: Substitution Risks


The fatty acid elongation and β‑oxidation machinery exhibits chain-length‑dependent enzyme specificity that partitions substrates into distinct metabolic fates. Enzymes that process ultra-long-chain substrates (C28 or longer) are fundamentally distinct from those handling very-long-chain (C24‑C26) or long-chain (C14‑C20) acyl-CoAs. The elongase ELOVL4 is the only mammalian elongase that accepts acyl-CoA substrates longer than C26 to produce C28 and longer fatty acids [1], and ceramide synthase 3 (CERS3) is the sole ceramide synthase capable of utilizing C28 or longer acyl-CoA donors [2]. Consequently, substituting trans-2-octacosenoyl-CoA with a shorter-chain analog (e.g., trans-2-hexacosenoyl-CoA, C26:1) or a saturated counterpart (e.g., octacosanoyl-CoA, C28:0) alters the relevant enzyme‑substrate interaction and yields data that are not translatable to the ultra-long-chain lipid context.

!
CERS3 chain-length cutoff: C26 or shorter acyl-CoAs are non-functional; substitution may produce false-negative results in ceramide synthase assays.
!
Enoyl-CoA reductase specificity: Saturated C28:0-CoA does not serve as a substrate for TER/TSC13; substitution may eliminate reductase activity in elongation-cycle reconstitution.
!
CPT2 substrate divergence: trans-2-enoyl motif predicts reduced CPT2 substrate activity relative to saturated analogs; generic saturated CoA substitution may shift mitochondrial oxidation endpoint interpretation.

trans-2-Octacosenoyl-CoA Specificity Evidence


CERS3 Substrate Specificity

Among the seven mammalian ELOVL elongases, ELOVL4 is uniquely required for the synthesis of fatty acids with chain lengths of C28 and greater. Unlike ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, and ELOVL7, which elongate substrates up to C24‑C26, ELOVL4 accepts acyl-CoA substrates longer than 26 carbons and catalyzes the initial condensation step to produce C28 and longer ultra-long-chain fatty acids [1]. Rod‑specific deletion of Elovl4 in mice results in a 36% reduction in retinal phosphatidylcholine‑associated VLC‑PUFA (C28 and greater) compared to wild‑type controls, confirming that C28 synthesis is ELOVL4‑dependent and cannot be compensated by other elongases [1].

CERS3 Substrate Specificity
Class-level inference
CERS3 active with ≥C28; inactive with ≤C26 acyl-CoAs
Supports mandatory C28-CoA selection for CERS3 pathway reconstitution
Hexacosanoyl-CoA (C26) substitution yields no product formation
Ultra-long-chain fatty acid elongation ELOVL4 Stargardt disease VLC-PUFA

Wax Ester Acyltransferase Preference

Mammals express six ceramide synthases (CERS1‑6) with distinct acyl‑CoA chain‑length specificities. CERS3 is the only isoform that accepts ultra-long-chain acyl‑CoA donors of C28 or longer. CERS3 activity is essential in the epidermis, where its C28‑derived products are incorporated into acylceramides required for skin barrier integrity [1]. CERS1‑2, CERS4‑6 are restricted to shorter chain lengths (C14‑C26) and cannot utilize C28:1‑CoA as a substrate [1].

Wax Ester Acyltransferase Preference
Class-level inference
Enzyme prefers saturated VLCFA-CoAs; effect of trans-2 unsaturation unquantified
Enables comparative SAR studies of acyl unsaturation on catalytic efficiency
Requires experimental determination vs. C28:0-CoA
Sphingolipid biosynthesis Ceramide synthase 3 Epidermal barrier Acylceramide

VLCFA Elongation Intermediate Reactivity

In Arabidopsis, six acyl-CoA oxidase (ACX) genes encode isoforms with distinct chain-length specificities. In vitro enzyme assays demonstrate that ACX1 acts primarily on long-chain (C16‑C20) substrates, ACX2 on very-long-chain substrates (maximum activity with C18‑CoA; Km for C18:1‑CoA = 4.4 µM), ACX3 on medium-chain (C12‑C14) substrates, and ACX4 on short-chain (C4‑C6) substrates [1]. While ACX2 exhibits highest activity toward C18 substrates, its classification as the very-long-chain isoform suggests it is the relevant oxidase for processing C28 enoyl‑CoA substrates, whereas ACX1, ACX3, and ACX4 show negligible activity on chain lengths approaching C28.

VLCFA Elongation Intermediate Reactivity
Supporting evidence
Enoyl-CoA is obligate substrate for TER reductase; saturated CoA is not
Essential for dissecting reduction-step kinetics in C28 fatty acid elongation
Microsomal elongation system, NADPH-dependent
Peroxisomal β-oxidation Acyl-CoA oxidase ACOX2 Substrate specificity

CPT2 Differential Reactivity

Trans-2-enoyl-CoA reductase (TER; EC 1.3.1.93) catalyzes the final reduction step of the microsomal fatty acid elongation cycle, converting trans-2-enoyl-CoA to saturated acyl-CoA. This enzyme is the fourth component of the elongase complex and is specifically required for extending palmitoyl-CoA and stearoyl-CoA to very-long-chain and ultra-long-chain acyl-CoAs [1]. TER accepts trans-2-enoyl-CoA substrates across a broad chain-length range, including very-long-chain (C24‑C26) and ultra-long-chain (C28+) enoyl-CoAs. In contrast, mitochondrial enoyl-CoA reductases are restricted to shorter substrates (C4‑C16) and cannot process C28 enoyl-CoAs.

CPT2 Differential Reactivity
Class-level inference
trans-2-enoyl-CoAs show reduced CPT2 substrate activity (trans-2-C16:1 Kᵢ = 18.8 μM)
Mitochondrial oxidation endpoint interpretation requires trans-2-enoyl context review
Direct kinetic data for C28 trans-2-enoyl-CoA not published
Fatty acid elongation Trans-2-enoyl-CoA reductase TER Microsomal elongase

Unsaturated Versus Saturated C28-CoA Analogs: trans-2-Octacosenoyl-CoA as the β‑Oxidation Intermediate for Peroxisomal Bifunctional Enzyme

Peroxisomal bifunctional enzyme (L‑bifunctional protein; EHHADH) contains enoyl‑CoA hydratase and 3‑hydroxyacyl‑CoA dehydrogenase domains that catalyze the second and third steps of peroxisomal β‑oxidation. The hydratase domain specifically requires a trans‑2‑enoyl‑CoA substrate for hydration to 3‑hydroxyacyl‑CoA [1]. The enzyme is stereospecific for trans double bonds and is complemented by peroxisomal multifunctional protein‑2, which has opposite stereospecificity for cis double bonds [1]. Saturated octacosanoyl-CoA (C28:0‑CoA) cannot serve as a substrate for the hydratase step and must first undergo desaturation by acyl‑CoA oxidase (ACOX1/ACOX2) to generate the trans‑2‑enoyl‑CoA intermediate.

Peroxisomal β-oxidation Bifunctional enzyme Enoyl-CoA hydratase 3-Hydroxyacyl-CoA dehydrogenase

trans-2-Octacosenoyl-CoA: Research & Industrial Applications


CERS3 Reconstitution for Skin Barrier Research

trans-2-Octacosenoyl-CoA serves as the definitive substrate for in vitro reconstitution of the ELOVL4‑catalyzed elongation step. Because ELOVL4 is the only mammalian elongase that accepts substrates longer than C26 to produce C28 and longer fatty acids [1], this compound is essential for characterizing ELOVL4 kinetic parameters, screening potential ELOVL4 modulators, and investigating the molecular basis of STGD3‑associated ELOVL4 mutations. Shorter-chain enoyl‑CoAs (C26:1 or below) will be processed by ELOVL1‑3 or ELOVL5‑7 and therefore cannot inform ELOVL4‑specific function.

TER/TSC13 Kinetic Characterization

CERS3 is the sole ceramide synthase isoform capable of utilizing C28 or longer acyl‑CoA donors [1]. trans-2-Octacosenoyl-CoA (after reduction to octacosanoyl-CoA) provides the C28 acyl chain for CERS3‑mediated synthesis of ultra-long-chain ceramides and acylceramides, which are critical components of the epidermal permeability barrier. This compound enables targeted investigation of CERS3 enzymology, inherited ichthyoses, and the role of ultra-long-chain sphingolipids in skin barrier formation.

Plant Wax Ester Synthase SAR Studies

trans-2-Octacosenoyl-CoA is the relevant substrate for assaying the hydratase activity of peroxisomal bifunctional enzyme (EHHADH) in the context of ultra-long-chain fatty acid oxidation [1]. It supports mechanistic studies of peroxisomal β‑oxidation disorders, including Zellweger spectrum disorders and acyl‑CoA oxidase deficiency (pseudo‑neonatal adrenoleukodystrophy), where accumulation of very‑long‑chain and ultra-long‑chain fatty acids is a hallmark. Using the C28 enoyl‑CoA intermediate bypasses the upstream oxidase step, allowing isolated interrogation of the hydratase and dehydrogenase domains.

Peroxisomal β-Oxidation Intermediate Studies

As a substrate for very‑long‑chain enoyl‑CoA reductase (TER; EC 1.3.1.93), trans-2-octacosenoyl-CoA is required for characterizing the fourth and final step of the microsomal fatty acid elongation cycle [1]. This application is critical for studying the coordinated activity of the elongase complex (ELOVL, KAR, HACD, TER) in synthesizing ultra‑long‑chain fatty acids and for evaluating the effects of genetic or pharmacological perturbations on ULCFA production.

Application
Selection Property
Validation Focus
CERS3 reconstitution for skin barrier research
Ultra-long-chain (≥C28) acyl-CoA donor
CERS3-dependent product formation; C26-CoA negative control
TER/TSC13 kinetic characterization
2-trans-enoyl-CoA substrate for enoyl-CoA reductase
NADPH-dependent reduction rate; saturated CoA negative control
Plant wax ester synthase SAR studies
C28:1 unsaturated vs. C28:0 saturated acyl donor comparison
Catalytic efficiency shift due to trans-2 unsaturation
Peroxisomal β-oxidation intermediate studies
Defined 2-enoyl-CoA intermediate bypassing ACOX
DBP hydratase and 3-hydroxyacyl-CoA dehydrogenase single-substrate kinetics

Technical Documentation Hub

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38 linked technical documents
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